
Bis(2-chloroisopropyl)ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-chloroisopropyl)ether: is a chemical compound with the molecular formula C6H12Cl2O and a molecular weight of 171.065 g/mol . It is also known by other names such as Propane, 2,2’-oxybis[2-chloro-] and 2,2’-oxybis[2-chloropropane] . This compound is a colorless to light brown oily liquid that is insoluble in water but soluble in organic solvents like acetone, ethanol, and benzene .
Vorbereitungsmethoden
Bis(2-chloroisopropyl)ether: can be synthesized through various methods. One common synthetic route involves the reaction of propylene oxide with hydrochloric acid in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods often involve the use of continuous flow reactors to ensure efficient and consistent production .
Analyse Chemischer Reaktionen
Bis(2-chloroisopropyl)ether: undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as sodium hydroxide to form 2-chloropropanol .
Oxidation Reactions: It can be oxidized using reagents like potassium permanganate to form 2-chloropropanoic acid .
Reduction Reactions: It can be reduced using lithium aluminum hydride to form 2-chloropropanol .
Wissenschaftliche Forschungsanwendungen
Bis(2-chloroisopropyl)ether: has various applications in scientific research, including:
Chemistry: It is used as a solvent for resins, waxes, and oils.
Biology: It has been studied for its mutagenic effects in bacterial strains.
Medicine: It is used as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of textiles, spotting agents, and cleaning solutions.
Wirkmechanismus
The mechanism of action of Bis(2-chloroisopropyl)ether involves its interaction with cellular components. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins . This can lead to mutations and other cellular effects. The molecular targets and pathways involved include the DNA repair mechanisms and cell cycle regulation pathways .
Vergleich Mit ähnlichen Verbindungen
Bis(2-chloroisopropyl)ether: can be compared with other similar compounds such as:
Bis(2-chloroethyl) ether: This compound has similar chemical properties but is used primarily as an intermediate in the synthesis of other chemicals.
Dichlorodiisopropyl ether: This compound is used as a solvent and has similar physical properties.
2,2’-Dichlorodiisopropyl ether: This compound is used as a nematocide and has similar chemical reactivity.
This compound: is unique due to its specific applications in industrial and scientific research, particularly in the synthesis of pharmaceuticals and its use as a solvent .
Eigenschaften
CAS-Nummer |
39638-32-9 |
|---|---|
Molekularformel |
C6H12Cl2O |
Molekulargewicht |
171.06 g/mol |
IUPAC-Name |
2-chloro-2-(2-chloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H12Cl2O/c1-5(2,7)9-6(3,4)8/h1-4H3 |
InChI-Schlüssel |
BULHJTXRZFEUDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(OC(C)(C)Cl)Cl |
Kanonische SMILES |
CC(C)(OC(C)(C)Cl)Cl |
Siedepunkt |
369 °F at 760 mm Hg (NTP, 1992) 187.3 °C at 760 mm Hg |
Dichte |
Sp gr: 1.1122 20 °C/20 °C |
Flammpunkt |
185 °F (NTP, 1992) 185 °F (OPEN CUP) |
melting_point |
-96.8 - 101.8 °C |
Key on ui other cas no. |
39638-32-9 |
Physikalische Beschreibung |
Bis(2-chloroisopropyl) ether is a colorless liquid. Insoluble in water. Combustible. |
Piktogramme |
Acute Toxic; Health Hazard |
Haltbarkeit |
FAIRLY STABLE IN AQUEOUS MEDIA |
Löslichkeit |
WATER SOLUBLE Water miscible in organic solvents. |
Synonyme |
bis(2-chloroisopropyl)ether |
Dampfdichte |
5.9 (Air=1) |
Dampfdruck |
0.71 - 0.85 mm Hg at 20 °C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




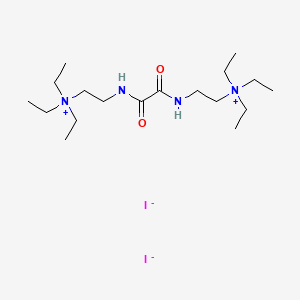
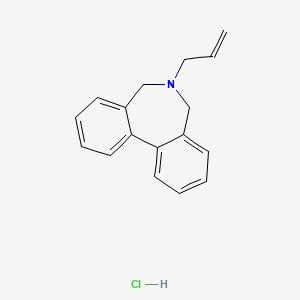
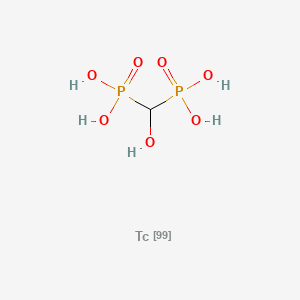
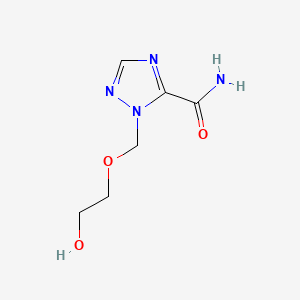


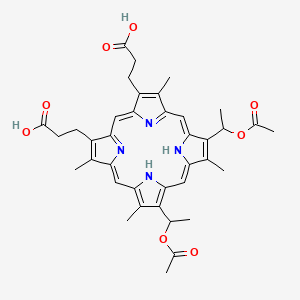

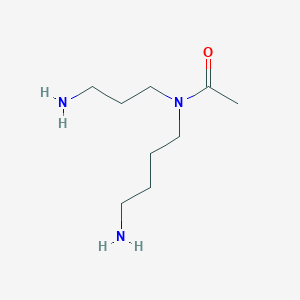

![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-chlorooxan-2-yl]methyl acetate](/img/structure/B1220383.png)

